molecular formula C10H9FN2S B2702678 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 2219369-43-2

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2702678
CAS No.: 2219369-43-2
M. Wt: 208.25
InChI Key: HHTMXNNOPQKHMZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is a fluorinated thiazole derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can influence the reactivity, stability, and biological activity of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenyl isothiocyanate with 2-bromo-1-fluoroethane in the presence of a base can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-purity starting materials and advanced purification techniques are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of both a fluorine atom and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-4-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-4-2-3-5-7(6)8-9(11)14-10(12)13-8/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTMXNNOPQKHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(SC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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